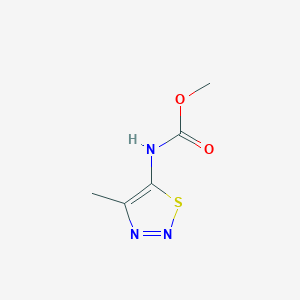![molecular formula C12H20N2O B2921724 N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide CAS No. 1183797-84-3](/img/structure/B2921724.png)
N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide” is a chemical compound with a molecular weight of 323.86 . The IUPAC name for this compound is (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate hydrochloride . It is also known as 8-Methyl-8-azabicyclo[3.2.1]octane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H26ClNO2 . The InChI code for this compound is 1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H .Scientific Research Applications
Alpha7 Nicotinic Acetylcholine Receptor Agonist
N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), presenting a potential for treating cognitive deficits in schizophrenia. This compound demonstrates rapid brain penetration and high oral bioavailability in rats, showing efficacy in auditory sensory gating and novel object recognition, both of which are critical in assessing cognitive performance (Wishka et al., 2006).
Synthesis and Reactions
The synthesis of related azabicyclo compounds, such as 2-methyl-3-methylamino-2-azabicyclo[3.2.1]oct-6-ene, has been explored, revealing insights into their chemical behavior and potential applications in various scientific fields. These compounds exhibit unique reactivity patterns that could be leveraged for the development of new chemical entities (Barraclough & Young, 1975).
Advanced Building Blocks for Drug Discovery
In the realm of drug discovery, compounds like 2-azabicyclo[3.2.0]heptanes, derived from acetophenone enamides through intramolecular photochemical [2 + 2]-cyclization, serve as advanced building blocks. These structures, including conformationally restricted analogues like 2,3-ethanoproline, offer a scaffold for the development of novel therapeutics (Druzhenko et al., 2018).
Serotonin-3 Receptor Ligand Synthesis
The compound has also been studied in the context of synthesizing highly potent serotonin-3 receptor ligands. An innovative approach involved a kinetically controlled displacement on an allylic chloride, leading to a serotonin-3 receptor ligand prototype, showcasing the compound's versatility and potential in neuroscience research (Rosen & Guarino, 1991).
N-, S,N-, and Se,N-Heterocycles Synthesis
The compound's framework has been utilized in the synthesis of a wide array of heterocycles, including N-, S,N-, and Se,N-heterocycles, through aminomethylation reactions. This demonstrates its versatility in organic synthesis and the potential for developing compounds with diverse biological activities (Dotsenko et al., 2019).
Properties
IUPAC Name |
N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-12(15)13-8-9-6-10-4-5-11(7-9)14(10)2/h3,9-11H,1,4-8H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAZRTZEDLOSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2921642.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2921643.png)

![Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2921649.png)
![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/no-structure.png)
![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)


![7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2921656.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2921659.png)


